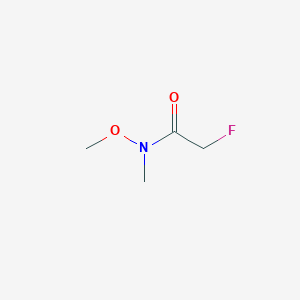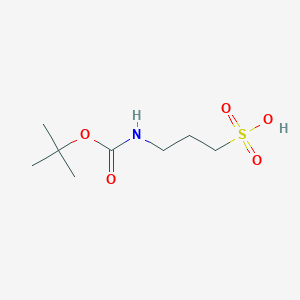
2-Ethoxy-4-methoxybenzoic acid
Übersicht
Beschreibung
2-Ethoxy-4-methoxybenzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, featuring both ethoxy and methoxy functional groups attached to the benzene ring. This compound is known for its versatility and is used as a building block in the synthesis of more complex organic molecules .
Wirkmechanismus
Target of Action
2-Ethoxy-4-methoxybenzoic acid, also known as p-Anisic acid, is a methoxybenzoic acid It’s known that p-anisic acid has antiseptic properties , suggesting that it may interact with bacterial cells or enzymes involved in bacterial growth and survival.
Mode of Action
The antiseptic properties of p-anisic acid suggest that it may interfere with bacterial cell wall synthesis or disrupt bacterial protein synthesis
Biochemical Pathways
For instance, p-Anisic acid can be obtained synthetically by the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone .
Pharmacokinetics
P-anisic acid is a white crystalline solid which is insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate . These properties may influence the bioavailability of this compound.
Result of Action
Given its antiseptic properties, it may inhibit bacterial growth and survival
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in alcohol-based solutions . Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other compounds.
Biochemische Analyse
Biochemical Properties
2-Ethoxy-4-methoxybenzoic acid plays a significant role in biochemical reactions, particularly due to its structural features. The methoxy group at the 4 position influences its solubility and reactivity, while the ethoxy group at the 2 position affects its overall chemical behavior. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. Additionally, this compound can bind to proteins like albumin, affecting its distribution and bioavailability in biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory cytokines. This compound has been observed to affect gene expression related to oxidative stress and inflammation, leading to changes in cellular metabolism and function. For instance, this compound can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can inhibit the activity of enzymes like myeloperoxidase, which plays a role in oxidative stress and inflammation. By binding to the active site of these enzymes, this compound prevents their catalytic activity, leading to reduced production of reactive oxygen species. Additionally, this compound can modulate gene expression by interacting with transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can maintain its biochemical activity, influencing cellular functions such as proliferation and apoptosis. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified a threshold dose beyond which the adverse effects outweigh the benefits. For instance, doses above 200 mg/kg in rats have been associated with significant liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the ethoxy and methoxy groups, leading to the formation of metabolites that are further processed by phase II enzymes such as glucuronosyltransferases. This compound can also influence metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, it can interact with transporters such as organic anion transporting polypeptides (OATPs), which mediate its uptake into cells. The localization and accumulation of this compound in specific tissues are influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can localize to specific organelles such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. For example, the presence of a methoxy group can facilitate its localization to the mitochondria, where it can modulate oxidative stress responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-4-methoxybenzoic acid can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 4-methoxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 2-ethoxy-4-methoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of 2-ethoxy-4-methoxybenzaldehyde or this compound.
Reduction: Formation of 2-ethoxy-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-methoxybenzoic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzoic acid: Similar structure but lacks the ethoxy group, leading to different chemical properties and reactivity.
2-Ethoxybenzoic acid: Lacks the methoxy group, resulting in different applications and reactivity patterns.
4-Ethoxybenzoic acid: Similar structure but lacks the methoxy group, affecting its chemical behavior and uses.
Uniqueness: 2-Ethoxy-4-methoxybenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
2-ethoxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-9-6-7(13-2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIKDNPMAOUGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541186 | |
| Record name | 2-Ethoxy-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55085-15-9 | |
| Record name | 2-Ethoxy-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














